Aspartame is a synthetic sweetener widely used as a sugar substitute in various food and beverage products. [] It belongs to the class of artificial sweeteners known as dipeptides, composed of two amino acids: L-aspartic acid and L-phenylalanine, linked by a methyl ester bond. [, ] Aspartame is approximately 180-200 times sweeter than sucrose, making it a popular choice for low-calorie and sugar-free products. [, ] In scientific research, aspartame serves as a valuable tool in studies investigating taste perception, sweetener metabolism, and the impact of artificial sweeteners on various physiological processes. [, , ]
Aspartame is classified as a non-nutritive sweetener and is categorized under artificial sweeteners. It was discovered in 1965 by chemist James M. Schlatter while he was working on an anti-ulcer drug. The compound is synthesized from its constituent amino acids, which are derived from natural sources, thus making aspartame a synthetic compound with natural origins.
Aspartame can be synthesized through two primary methods: chemical synthesis and enzymatic synthesis.
The enzymatic route offers advantages such as reduced reaction steps and lower production costs compared to traditional chemical synthesis, making it more environmentally friendly .
Aspartame has the molecular formula and a molecular weight of approximately 294.3 grams per mole . The structure consists of two amino acids linked by a peptide bond, with a methyl ester functional group:
Aspartame undergoes hydrolysis in acidic or alkaline conditions, breaking down into its constituent amino acids—L-aspartic acid and L-phenylalanine—as well as methanol, which can further decompose into formaldehyde and formic acid under extreme conditions .
The hydrolysis reaction can be represented as follows:
This reaction highlights the instability of aspartame under certain conditions, which can affect its use in various applications.
Aspartame contains polar covalent bonds due to its amine and carboxylic groups, contributing to its solubility in water . Its stability is influenced by factors such as pH and temperature.
Aspartame is primarily used as a sweetener in various food products including:
Its ability to provide sweetness without calories makes it particularly valuable in weight management products and for individuals with diabetes who need to monitor their sugar intake.
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